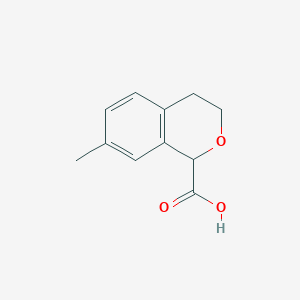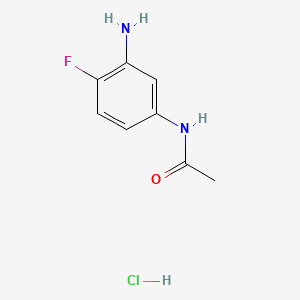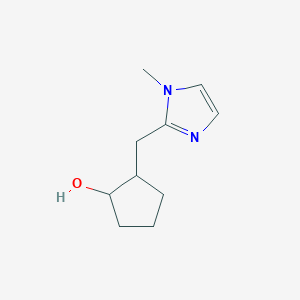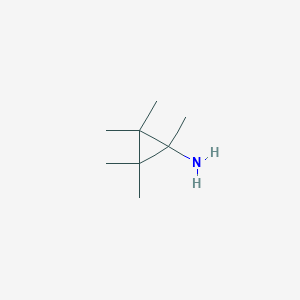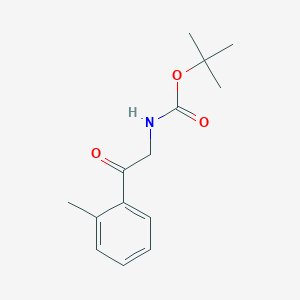
Tert-butyl (2-oxo-2-(o-tolyl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methylphenyl)-2-oxoethylamine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or alkylated products.
Aplicaciones Científicas De Investigación
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is widely used in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate involves its role as a protecting group. It temporarily masks the amine functionality, preventing unwanted reactions during synthesis . The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(2-methylphenyl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(2-ethylphenyl)carbamate
Uniqueness
tert-Butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions . This makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(2-methylphenyl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,17) |
Clave InChI |
ZATUGRHNNRMIPK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)CNC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


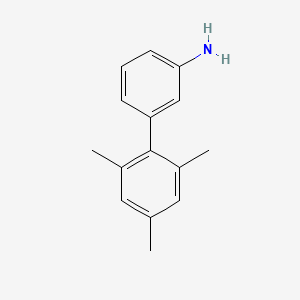

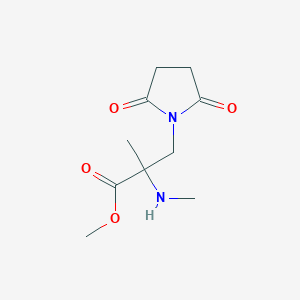
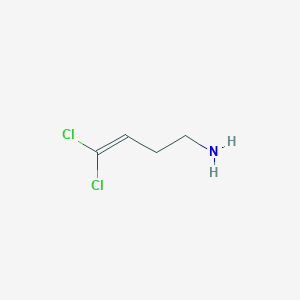
![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
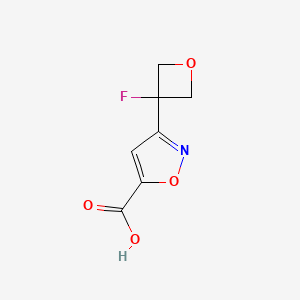
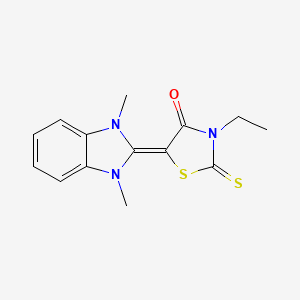
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)

